[(1R,4S)-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate
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Overview
Description
[(1R,4S)-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate is a chemical compound with a unique bicyclic structure. It is known for its applications in various fields, including organic synthesis and industrial chemistry. The compound’s structure consists of a bicyclo[2.2.1]heptane ring system with a 2-methylprop-2-enoate functional group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,4S)-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate typically involves the esterification of the corresponding alcohol with methacrylic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified using standard techniques like distillation or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale operations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and advanced purification techniques is crucial to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
[(1R,4S)-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, alcohols, basic or neutral conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amides, esters.
Scientific Research Applications
[(1R,4S)-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of [(1R,4S)-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The ester group can undergo hydrolysis, releasing the active alcohol, which can further interact with biological targets. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Camphene: A bicyclic monoterpene with a similar bicyclo[2.2.1]heptane structure but different functional groups.
Bornyl acetate: Another bicyclic compound with an acetate ester group, used in fragrances and flavorings.
Isobornyl acrylate: Similar in structure but with an acrylate ester group, used in polymer chemistry.
Uniqueness
[(1R,4S)-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity. Its combination of a rigid bicyclic structure with a reactive ester group makes it valuable in various applications, from organic synthesis to industrial production .
Properties
Molecular Formula |
C11H16O2 |
---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
[(1R,4S)-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H16O2/c1-7(2)11(12)13-10-6-8-3-4-9(10)5-8/h8-10H,1,3-6H2,2H3/t8-,9+,10?/m0/s1 |
InChI Key |
SKKHNUKNMQLBTJ-QIIDTADFSA-N |
Isomeric SMILES |
CC(=C)C(=O)OC1C[C@H]2CC[C@@H]1C2 |
Canonical SMILES |
CC(=C)C(=O)OC1CC2CCC1C2 |
Origin of Product |
United States |
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